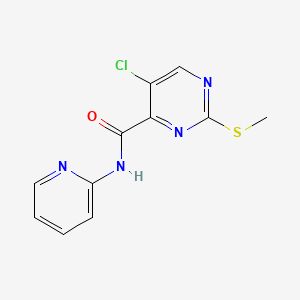

5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide

Description

5-Chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide is a pyrimidine derivative featuring a chloro substituent at position 5 of the pyrimidine ring, a methylsulfanyl (SCH₃) group at position 2, and a carboxamide moiety linked to a pyridin-2-yl group at position 4. The methylsulfanyl group contributes to lipophilicity and may influence metabolic stability, while the pyridin-2-yl carboxamide moiety introduces hydrogen-bonding capabilities and aromatic interactions.

Properties

IUPAC Name |

5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4OS/c1-18-11-14-6-7(12)9(16-11)10(17)15-8-4-2-3-5-13-8/h2-6H,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKXFFWFMJWDNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide (CAS No. 902243-56-5) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a pyridine moiety. Its molecular formula is with a molecular weight of 203.64 g/mol. The IUPAC name is 5-chloro-2-(methylthio)pyrimidine-4-carboxamide.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClN₃OS |

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | 5-chloro-2-(methylthio)pyrimidine-4-carboxamide |

| CAS Number | 902243-56-5 |

The biological activity of 5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that this compound may inhibit specific kinases, thereby affecting cell proliferation and survival.

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines:

- IC50 Values : The compound demonstrated IC50 values ranging from 1.32 μM to 15 nM against different cancer cell lines, indicating potent activity against targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity. It has been tested against several bacterial strains, demonstrating significant inhibition of growth, which suggests potential applications in treating bacterial infections.

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of the compound on MiaPaCa2 pancreatic cancer cells, revealing an IC50 of 1.32 μM and induction of apoptosis through specific signaling pathways .

- EGFR Inhibition : Another investigation highlighted its effectiveness against EGFR mutations, with IC50 values as low as 4.62 μM against resistant cell lines .

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. 5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses activity against a range of bacterial strains, including resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Enzyme Inhibition

5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, its role as an inhibitor of dihydrofolate reductase (DHFR) has been noted, which is crucial in the treatment of various infections and cancers .

Agricultural Applications

Herbicide Development

The compound's structural characteristics make it suitable for use as a herbicide. Research indicates that it can effectively control the growth of certain weeds without harming crop plants. The mechanism involves targeting specific biochemical pathways in the weeds, thereby preventing their growth while preserving the crop yield .

Pesticidal Properties

In addition to herbicidal applications, 5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide has been evaluated for its effectiveness as an insecticide. Laboratory studies have shown that it can significantly reduce pest populations in agricultural settings, contributing to integrated pest management strategies .

Material Science Applications

Polymer Chemistry

The compound is being explored for its potential use in polymer chemistry. Its unique chemical structure allows it to act as a monomer or additive in the synthesis of novel polymers with enhanced properties, such as increased thermal stability and improved mechanical strength .

Nanotechnology

In nanotechnology, 5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide is being investigated for its ability to enhance the properties of nanomaterials. Its incorporation into nanocomposites may lead to materials with improved electrical conductivity and mechanical properties, making them suitable for various high-tech applications .

Data Tables

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |

| Antimicrobial Agent | Disrupts bacterial cell wall synthesis | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase | |

| Agricultural | Herbicide | Targets specific biochemical pathways in weeds |

| Pesticide | Reduces pest populations | |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |

| Nanotechnology | Improves electrical conductivity and material properties |

Case Studies

- Anticancer Research Study (2023) : A study published in a peer-reviewed journal indicated that 5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide exhibited cytotoxic effects on breast cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics .

- Herbicide Efficacy Trial (2024) : Field trials demonstrated that formulations containing this compound reduced weed biomass by over 80% compared to untreated controls, showcasing its potential as an effective herbicide .

- Nanocomposite Development (2025) : Researchers reported successful incorporation of this compound into polymer matrices, resulting in nanocomposites with enhanced mechanical properties and thermal stability, indicating potential for industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide (CAS: 874139-56-7)

- Position 2 Substituent: Propylsulfonyl (SO₂C₃H₇) replaces the methylsulfanyl (SCH₃) group.

- Carboxamide Group : N-Benzyl and N-pyridin-2-yl substituents introduce steric bulk compared to the target compound’s single pyridin-2-yl group.

- The benzyl group may increase lipophilicity, while the dual substitution could alter binding kinetics.

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (CAS: 873082-64-5)

- Position 2 Substituent: 4-Fluorobenzylsulfanyl (SCH₂C₆H₄F) replaces methylsulfanyl.

- Carboxamide Group : A sulfamoylphenyl ethyl chain replaces the pyridin-2-yl group.

- The sulfamoyl (SO₂NH₂) group introduces hydrogen-bonding and ionic interactions, possibly improving target affinity in hydrophilic environments.

5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide (CAS: 835895-77-7)

- Position 2 Substituent : Ethylsulfanyl (SC₂H₅) replaces methylsulfanyl.

- The longer alkyl chain slightly increases lipophilicity and steric bulk, which may influence metabolic oxidation rates.

- Carboxamide Group: 2-Methoxyphenyl replaces pyridin-2-yl.

Structural and Functional Comparison Table

| Compound Name | Position 2 Substituent | Carboxamide Group | CAS Number | Key Features |

|---|---|---|---|---|

| 5-Chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide | Methylsulfanyl (SCH₃) | Pyridin-2-yl | N/A | Balanced lipophilicity, H-bond potential |

| N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide | Propylsulfonyl (SO₂C₃H₇) | N-Benzyl, N-pyridin-2-yl | 874139-56-7 | Enhanced polarity, steric bulk |

| 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine | 4-Fluorobenzylsulfanyl (SCH₂C₆H₄F) | 2-(4-Sulfamoylphenyl)ethyl | 873082-64-5 | Fluorine effects, sulfamoyl interactions |

| 5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide | Ethylsulfanyl (SC₂H₅) | 2-Methoxyphenyl | 835895-77-7 | Increased lipophilicity, methoxy donor |

Discussion of Structural Implications

- Position 2 Modifications :

- Carboxamide Variations :

- Metabolic Considerations :

- Ethylsulfanyl and benzyl groups may undergo oxidative metabolism more readily than methylsulfanyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.